molecular formula C16H24O B12670657 4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one CAS No. 84963-27-9

4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one

Cat. No.: B12670657
CAS No.: 84963-27-9
M. Wt: 232.36 g/mol
InChI Key: RUVDKXHGOQTPOO-AATRIKPKSA-N
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Description

4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo(2.2.2)octane core, which is substituted with isopropyl and methyl groups, and a butenone moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent steps include functional group modifications to introduce the isopropyl, methyl, and butenone groups. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isopropyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-1,3-dioxolane
  • 1-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-4-en-2-yl)ethanone
  • 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile

Uniqueness

4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one is unique due to its specific substitution pattern and the presence of the butenone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

84963-27-9

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

(E)-4-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)but-3-en-2-one

InChI

InChI=1S/C16H24O/c1-10(2)15-9-14-8-13(6-5-12(4)17)16(15)7-11(14)3/h5-7,10,13-16H,8-9H2,1-4H3/b6-5+

InChI Key

RUVDKXHGOQTPOO-AATRIKPKSA-N

Isomeric SMILES

CC1=CC2C(CC1CC2C(C)C)/C=C/C(=O)C

Canonical SMILES

CC1=CC2C(CC1CC2C(C)C)C=CC(=O)C

Origin of Product

United States

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